N1,N1-dimethylbenzene-1,2-disulfonamide
Description
N1,N1-Dimethylbenzene-1,2-disulfonamide is a sulfonamide derivative characterized by two sulfonamide groups attached to adjacent positions on a benzene ring, with one nitrogen atom dimethylated. Its synthesis typically involves reacting benzene-1,2-disulfonyl chloride with dimethylamine or via further functionalization of intermediates like N1,N1-dimethylbenzene-1,2-diamine (). This compound is pivotal in combinatorial chemistry for generating pharmacologically active libraries (). Applications span dye synthesis, polymer chemistry, and medicinal chemistry, where its sulfonamide groups confer bioactivity ().
Properties
Molecular Formula |
C8H12N2O4S2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-N,2-N-dimethylbenzene-1,2-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-10(2)16(13,14)8-6-4-3-5-7(8)15(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
InChI Key |
XCSOAUKRYLZLLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylbenzene-1,2-disulfonamide typically involves the reaction of 1,2-benzenedisulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethylbenzene-1,2-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N1,N1-dimethylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-dimethylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key comparisons with analogous sulfonamides and related compounds:
Structural and Reactivity Differences
- Positional Isomerism : The 1,2-disulfonamide isomer exhibits higher steric hindrance and lower solubility than the 1,3-isomer, impacting its reactivity in cyclization reactions ().
- Bridge vs. Direct Attachment : Ethylene-bridged derivatives (e.g., N,N'-(ethane-1,2-diyl)dibenzenesulfonamide) show enhanced conformational rigidity, favoring interactions with biological targets like enzymes ().
- Chirality: Compounds like N-((1S,2S)-2-amino-1,2-diphenylethyl)benzenesulfonamide demonstrate enantioselective bioactivity, a feature absent in non-chiral analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
